molecular formula C19H17N3O2S B2415784 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-43-1

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2415784
CAS No.: 2034554-43-1
M. Wt: 351.42
InChI Key: JGRJQIVGAVKLPY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Research indicates that by targeting the ATP-binding site of ROCK, this compound effectively suppresses the phosphorylation of downstream effectors like MYPT1 and MLC, leading to relaxation of the actin cytoskeleton and inhibition of stress fiber formation. This mechanism is central to studying fundamental cellular processes including smooth muscle contraction, cell migration, and neurite outgrowth. Its application is particularly valuable in cardiovascular research for investigating pathologies such as hypertension, cerebral vasospasm, and pulmonary arterial hypertension, where aberrant Rho/ROCK signaling is a known contributor. Furthermore, its ability to promote axonal growth makes it a critical tool in neuroscience research for exploring strategies to overcome inhibitors of regeneration following nervous system injury. The compound's specific structural design, incorporating a benzothiazole carboxamide moiety, contributes to its high affinity and selectivity for the ROCK isoforms, providing researchers with a reliable pharmacological agent to dissect the intricate roles of the Rho/ROCK pathway in both physiological and disease contexts.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-22-10-14(13-4-2-3-5-16(13)22)17(23)9-20-19(24)12-6-7-15-18(8-12)25-11-21-15/h2-8,10-11,17,23H,9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRJQIVGAVKLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzo[d]thiazole ring. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety linked to a benzo[d]thiazole structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, utilizing key reagents such as indole derivatives and thiazole compounds. The synthetic routes often optimize yield and purity through techniques like high-performance liquid chromatography (HPLC) and recrystallization.

The biological activities of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide are diverse, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of indole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in several studies. Indole derivatives are known to possess antibacterial and antifungal activities, making them promising candidates for combating resistant pathogens.

Antidiabetic Effects

Some studies suggest that compounds containing indole and thiazole moieties may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.

Case Studies

Several case studies provide insights into the practical applications of this compound in research:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a related compound against estrogen receptor-positive breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability, indicating the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

In vitro tests on derivatives of thiazole compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess the antimicrobial efficacy, revealing that certain derivatives had potent activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that contains both indole and benzo[d]thiazole moieties, known for their significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Structural Characteristics

The compound's structure features an indole ring, which is associated with various pharmacological properties, and a benzo[d]thiazole moiety that contributes to its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Indole derivatives are known to exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. The compound has been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways.
  • Antimicrobial Properties : Compounds containing the benzo[d]thiazole moiety have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers

4. Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Studies :
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast (MDA-MB-231) and liver (HepG2). The results indicated a significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting strong anticancer potential .

Antimicrobial Activity :
In vitro tests demonstrated that the compound exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL, indicating moderate antibacterial efficacy .

Antioxidant Properties :
The compound was also assessed for its antioxidant capacity using DPPH radical scavenging assays, showing notable activity that suggests it could be beneficial in managing oxidative stress-related diseases .

5. Conclusion

This compound exhibits a diverse range of biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its effectiveness against various diseases, making it a promising candidate for further research and development into therapeutic agents.

Q & A

Basic: What are the common synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step processes:

  • Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to construct the benzo[d]thiazole core .
  • Indole Integration : Coupling the 1-methylindole moiety via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃) .
  • Carboxamide Linkage : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by amide bond formation with the hydroxyethyl-indole intermediate .
    Key catalysts include palladium or copper for cross-coupling reactions, while solvents like DMF or THF are optimized for yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : X-ray crystallography determines bond lengths/angles, while ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Purity Assessment : HPLC-MS ensures >95% purity, and FT-IR identifies functional groups (e.g., hydroxyl, carboxamide) .
  • Thermal Stability : Differential scanning calorimetry (DSC) monitors decomposition temperatures .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

  • Substituent Variation : Replace the 1-methylindole group with bulkier aryl rings (e.g., biphenyl) to enhance hydrophobic interactions with kinase active sites .
  • Bioisosteric Replacement : Substitute the benzo[d]thiazole core with imidazothiazole to improve metabolic stability .
  • In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like Src/Abl kinases, guiding synthetic priorities .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., K562 leukemia cells) and protocols (e.g., MTT viability assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
  • Target Validation : CRISPR knockout of suspected targets (e.g., kinases) confirms mechanism specificity .

Basic: What in vitro models assess its therapeutic potential?

  • Anticancer Screening : NCI-60 panel tests cytotoxicity across diverse cancer cell lines .
  • Kinase Inhibition : ELISA-based assays measure inhibition of Abl1 or Src kinases at varying ATP concentrations .
  • Microbial Susceptibility : Broth microdilution assays determine MIC values against Gram-positive pathogens (e.g., S. aureus) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Control : Optimize reaction stoichiometry and temperature to minimize dimerization of intermediates .
  • Purification : Use preparative HPLC with C18 columns to isolate the target compound from polar impurities .
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal contamination in large batches .

Basic: How does its structure influence reactivity with biological targets?

  • Hydrogen Bonding : The hydroxyl and carboxamide groups interact with kinase active sites (e.g., ATP-binding pockets) .
  • Planarity : The benzo[d]thiazole-indole system facilitates π-π stacking with aromatic residues in enzymes .
  • Steric Effects : The 1-methyl group on indole prevents metabolic oxidation at the C3 position .

Advanced: What computational methods predict target interactions?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks early in development .

Advanced: How to design in vivo studies for pharmacokinetics and efficacy?

  • Dosing Regimens : Administer orally (10–50 mg/kg) in xenograft models (e.g., murine K562 tumors) to assess tumor regression .
  • Bioavailability : Use LC-MS/MS to measure plasma concentrations and calculate AUC₀–24 .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Advanced: What modifications enhance selectivity for specific kinases?

  • Selective Inhibitor Design : Introduce a fluorine atom at the benzo[d]thiazole 4-position to exploit hydrophobic pockets in Abl1 over Src .
  • Allosteric Modulation : Attach a pyridine sulfonamide group to target non-catalytic kinase domains .
  • Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade kinase targets selectively .

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